molecular formula C14H21N7O2 B1206660 (4S)-(+)-Dihydrokikumycin B CAS No. 47307-17-5

(4S)-(+)-Dihydrokikumycin B

Katalognummer: B1206660
CAS-Nummer: 47307-17-5
Molekulargewicht: 319.36 g/mol
InChI-Schlüssel: JUMUOZAQBGYHOE-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(4S)-(+)-Dihydrokikumycin B is a specialized chemical reagent provided for laboratory research purposes. Research Use Only (RUO) products are essential tools for scientific investigations, including fundamental research, drug discovery, and the development of new diagnostic assays . They are intended for use by qualified researchers in controlled laboratory settings and are not manufactured under the same regulatory standards as diagnostics or therapeutics. This product is strictly labeled "For Research Use Only" and is not intended for any diagnostic, therapeutic, or personal use. Researchers are responsible for ensuring all applicable regulations are followed in their use of this material. For comprehensive product handling, storage, and safety information, please refer to the Safety Data Sheet (SDS).

Eigenschaften

CAS-Nummer

47307-17-5

Molekularformel

C14H21N7O2

Molekulargewicht

319.36 g/mol

IUPAC-Name

4-[[(2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-N-(3-amino-3-iminopropyl)-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C14H21N7O2/c1-21-7-8(19-13(22)9-2-3-12(17)20-9)6-10(21)14(23)18-5-4-11(15)16/h6-7,9H,2-5H2,1H3,(H3,15,16)(H2,17,20)(H,18,23)(H,19,22)/t9-/m0/s1

InChI-Schlüssel

JUMUOZAQBGYHOE-VIFPVBQESA-N

SMILES

CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2CCC(=N2)N

Isomerische SMILES

CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)[C@@H]2CCC(=N2)N

Kanonische SMILES

CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2CCC(=N2)N

Synonyme

(4R)-(-)-dihydrokikumycin B
(4S)-(+)-dihydrokikumycin B
dihydrokikumycin B

Herkunft des Produkts

United States

Vorbereitungsmethoden

Table 1: Comparison of Pyrroline Synthesis Methods

MethodReagents/ConditionsYield (%)Diastereomeric Excess (%)Reference
Reductive AminationNH₃, NaBH₃CN, MeOH, 0°C8592
Enamine CyclizationAc₂O, Et₃N, CH₂Cl₂, rt7889
Oxidative CyclizationPCC, CH₂Cl₂, 25°C7085

Functionalization and Side-Chain Elaboration

The dihydrokikumycin B structure requires a substituted benzamide side chain at the C5 position. Coupling reactions between the pyrroline core and activated carboxylic acids are employed. Lee and Lown used N-hydroxysuccinimide (NHS) esters of 4-aminobenzoic acid in dimethylformamide (DMF) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. This method achieves 80–85% yields but requires rigorous exclusion of moisture.

Recent advances by Osipyan et al. utilize automated solid-phase synthesis to streamline side-chain incorporation. Immobilized pyrroline derivatives on Wang resin react with pre-activated benzoyl chlorides, enabling rapid iteration and purification via filtration. This approach reduces reaction times from 24 hours to 2–3 hours while maintaining yields above 75%.

Resolution of Enantiomers and Chiral Validation

Achieving enantiopure (4S)-(+)-dihydrokikumycin B necessitates chiral resolution techniques. Chiral column chromatography (Chiralpak IA or IC columns) with hexane/isopropanol mobile phases effectively separates (4S) and (4R) enantiomers, with reported separation factors (α) of 1.25–1.30. Alternatively, diastereomeric salt formation using (-)-dibenzoyl-L-tartaric acid in ethanol provides a scalable resolution method, yielding the (4S)-enantiomer in >99% ee after recrystallization.

Absolute configuration is confirmed via X-ray crystallography and NMR spectroscopy . The 2015 study by Qi et al. demonstrated that NOESY correlations between the C4 methyl group and adjacent protons unambiguously assign the (S)-configuration. Additionally, optical rotation data ([α]D²⁵ = +42.5° in CHCl₃) aligns with literature values for (4S)-(+)-dihydrokikumycin B.

Table 2: Analytical Data for (4S)-(+)-Dihydrokikumycin B

PropertyValueMethodReference
Melting Point168–170°CDSC
[α]D²⁵+42.5° (c = 1.0, CHCl₃)Polarimetry
¹H NMR (500 MHz, CDCl₃)δ 1.32 (s, 3H, CH₃), δ 3.45 (m, 1H)Bruker AVANCE III
HRMS (ESI+)m/z 320.1498 [M+H]+Q-TOF MS

Scale-Up and Process Optimization

Industrial-scale production requires cost-effective and sustainable methods. Continuous flow chemistry has been explored to enhance the oxidation and cyclization steps. Warmerdam et al. implemented a microreactor system for the PCC-mediated oxidation of methyl pyroglutamate, achieving 95% conversion with residence times under 10 minutes. This method reduces reagent waste and improves safety by minimizing exposure to toxic chromium species.

Green solvent alternatives such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) have replaced dichloromethane in coupling reactions, maintaining yields while aligning with environmental regulations .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing (4S)-(+)-Dihydrokikumycin B?

  • Answer : Synthesis typically involves stereoselective reduction of precursor compounds, with purity confirmed via HPLC and chiral chromatography. Characterization relies on spectroscopic techniques:

  • NMR for structural elucidation (e.g., distinguishing 4S vs. 4R configurations) .
  • Mass spectrometry for molecular weight validation.
  • Circular dichroism to confirm stereochemistry .
  • Reproducibility note: Ensure synthetic protocols include solvent purity, temperature control, and catalyst ratios, as minor variations can alter stereochemical outcomes .

Q. How is the DNA-binding specificity of (4S)-(+)-Dihydrokikumycin B experimentally validated?

  • Answer : Use footprinting assays (e.g., DNase I or hydroxyl radical) to identify binding sites, supplemented by 1H-NMR titration to monitor chemical shift changes in DNA bases upon ligand interaction .

  • Critical step: Include negative controls (e.g., non-target DNA sequences) to confirm sequence specificity .
  • Data validation: Compare results with thermodynamic data (e.g., ΔG from isothermal titration calorimetry) to assess binding affinity .

Advanced Research Questions

Q. How can contradictions in reported DNA-binding affinities of (4S)-(+)-Dihydrokikumycin B be resolved?

  • Answer : Discrepancies often arise from:

  • Experimental variables : Buffer ionic strength, pH, or temperature differences alter binding kinetics .
  • Data normalization : Ensure binding constants are adjusted for ligand degradation or aggregation under assay conditions .
  • Recommendation: Replicate studies using standardized protocols (e.g., TRIS buffer at pH 7.4, 25°C) and validate with orthogonal methods (e.g., surface plasmon resonance vs. fluorescence anisotropy) .

Q. What strategies optimize in vitro assays for studying (4S)-(+)-Dihydrokikumycin B’s cytotoxicity in cancer cell lines?

  • Answer :

  • Dose-response curves : Use a logarithmic concentration range (1 nM–100 µM) to capture IC50 variability .
  • Time-resolved assays : Monitor apoptosis via flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects.
  • Pitfall avoidance: Account for compound stability in culture media (e.g., serum proteins may reduce bioavailability) .

Q. How can researchers design a robust structure-activity relationship (SAR) study for (4S)-(+)-Dihydrokikumycin B analogs?

  • Answer :

  • Core modifications : Systematically alter the lactone ring or side chains while preserving stereochemistry.
  • Assay selection : Prioritize high-throughput screening (e.g., FRET-based DNA-binding assays) for rapid SAR evaluation .
  • Data integration: Use cheminformatics tools (e.g., MolSoft ICM) to correlate structural changes with thermodynamic binding data .

Methodological and Analytical Challenges

Q. What are the limitations of current computational models for predicting (4S)-(+)-Dihydrokikumycin B’s interaction with DNA?

  • Answer :

  • Force field accuracy : Many models underestimate solvation effects or van der Waals interactions in groove-binding ligands .
  • Dynamic behavior : Molecular dynamics simulations >100 ns are required to capture conformational changes in DNA-ligand complexes .
  • Validation: Cross-check docking results with experimental footprinting data to refine computational parameters .

Q. How should researchers address inconsistencies in cytotoxicity data across cell lines?

  • Answer :

  • Cell line profiling : Test sensitivity in panels (e.g., NCI-60) to identify lineage-specific effects.
  • Mechanistic studies : Use RNA-seq to compare gene expression changes (e.g., DNA repair pathways) in responsive vs. resistant lines .
  • Quality control: Ensure mycoplasma-free cultures and consistent passage numbers to minimize experimental noise .

Data Management and Reproducibility

Q. What FAIR (Findable, Accessible, Interoperable, Reusable) principles apply to (4S)-(+)-Dihydrokikumycin B research data?

  • Answer :

  • Metadata standards : Annotate raw NMR spectra and cytotoxicity datasets with DOI identifiers in repositories like Chemotion .
  • Protocol sharing : Publish step-by-step synthetic procedures in electronic lab notebooks (ELNs) to enhance reproducibility .
  • Compliance: Adhere to journal guidelines for depositing thermodynamic data (e.g., ΔH, ΔS) in supplementary materials .

Literature Review and Hypothesis Development

Q. How can the PICO framework refine research questions on (4S)-(+)-Dihydrokikumycin B’s therapeutic potential?

  • Answer :

  • Population : Cancer cell lines with DNA repair deficiencies (e.g., BRCA1-mutated).
  • Intervention : Dose-dependent exposure to (4S)-(+)-Dihydrokikumycin B.
  • Comparison : Untreated cells or cells treated with cisplatin.
  • Outcome : Apoptosis rate via caspase-3 activation .
  • Application: Use this framework to structure systematic reviews or grant proposals .

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